Introduction: The Oxazole Scaffold as a Cornerstone in Modern Chemistry
Introduction: The Oxazole Scaffold as a Cornerstone in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-phenyloxazole
The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Among the myriad of substituted oxazoles, 4-Bromo-2-phenyloxazole emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole core with a strategically placed bromine atom, which serves as a versatile functional handle for a wide range of chemical transformations.
This guide provides a comprehensive technical overview of 4-Bromo-2-phenyloxazole, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights into its utility as a molecular building block.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. 4-Bromo-2-phenyloxazole is a solid at room temperature with well-defined physical constants that dictate its handling, storage, and reaction conditions.
Caption: Structure of 4-Bromo-2-phenyloxazole.
Table 1: Physicochemical Properties of 4-Bromo-2-phenyloxazole
| Property | Value | Reference(s) |
| CAS Number | 861440-59-7 | [4][5] |
| Molecular Formula | C₉H₆BrNO | [4][5] |
| Molecular Weight | 224.05 g/mol | [4][5] |
| Appearance | Solid | [1] |
| Boiling Point | 308.3 ± 34.0 °C at 760 mmHg | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Flash Point | 140.2 ± 25.7 °C | [5] |
| LogP | 3.13 | [5] |
| Storage | 2-8°C, inert atmosphere | [5] |
Synthesis and Spectroscopic Characterization
The synthesis of highly substituted oxazoles is a field of continuous innovation, driven by their widespread applications.[1] Several robust methods can be employed or adapted for the synthesis of 4-Bromo-2-phenyloxazole.
Synthetic Strategies
While multiple pathways exist for forming the oxazole core, a common and effective strategy involves the cyclization of an appropriate acyclic precursor followed by bromination, or the use of a pre-brominated starting material. A plausible approach is the bromination of 2-phenyloxazole or the direct synthesis from a brominated precursor. One established method involves the reaction of phenylacetone with bromine.[4]
Caption: Generalized workflow for oxazole synthesis.
Exemplary Protocol: Synthesis via Bromination of 2-Phenyloxazole
This protocol describes a representative method for the synthesis of the title compound. The choice of a non-polar solvent and a suitable bromine source like N-Bromosuccinimide (NBS) is critical for achieving regioselectivity at the C4 position.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenyloxazole (1.0 equiv.) and a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) to the solution. For radical initiation, add a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction Execution: Heat the mixture to reflux and stir under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 4-Bromo-2-phenyloxazole.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques.[6] The data presented below are expected values based on the structure and published data for analogous compounds.[1][7][8][9]
Table 2: Expected Spectroscopic Data for 4-Bromo-2-phenyloxazole
| Technique | Expected Features |
| ¹H NMR | - δ 8.1-7.9 ppm (m, 2H): Protons ortho to the oxazole on the phenyl ring. - δ 7.9-7.8 ppm (s, 1H): Proton at the C5 position of the oxazole ring. - δ 7.5-7.3 ppm (m, 3H): Meta and para protons on the phenyl ring. |
| ¹³C NMR | - δ ~161 ppm: C2 (oxazole ring). - δ ~142 ppm: C5 (oxazole ring). - δ ~130-125 ppm: Phenyl ring carbons. - δ ~115 ppm: C4 (oxazole ring, attached to Br). |
| FT-IR (cm⁻¹) | - ~1650 (C=N stretch): Characteristic of the oxazole imine functionality. - ~1550 (C=C stretch): Aromatic ring stretching. - ~1150 (C-O stretch): Lactone-like C-O bond in the ring. |
| Mass Spec. (MS) | - m/z [M]⁺ and [M+2]⁺: Molecular ion peaks at ~223 and ~225, respectively, in a nearly 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound. |
Chemical Reactivity and Key Synthetic Transformations
The synthetic utility of 4-Bromo-2-phenyloxazole is anchored in its reactivity, primarily at the C4-Br bond and the C5-H position. The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, and the C(sp²)-Br bond of 4-Bromo-2-phenyloxazole is an ideal substrate.[10] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, making it a cornerstone for generating molecular diversity in drug discovery programs.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-2-phenyloxazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).[14]
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol.[13][14] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to afford 2,4-diphenyloxazole.
B. Lithiation and Electrophilic Quench
Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful technique for creating a nucleophilic carbon center from a C-Br bond.[15] Treating 4-Bromo-2-phenyloxazole with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 4-lithio-2-phenyloxazole intermediate.[16][17] This intermediate can be trapped with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C4 position.
Caption: Workflow for C4 functionalization via lithiation.
Applications in Research and Drug Discovery
The true value of 4-Bromo-2-phenyloxazole lies in its role as a versatile scaffold for constructing complex molecules. The ability to easily modify the C4 position through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
The 2-phenyloxazole core is a known pharmacophore, and by using the bromo-intermediate, researchers can rapidly generate libraries of analogs for biological screening.[18] For example, it can serve as a precursor for compounds targeting enzymes involved in inflammation or for synthesizing novel benzodiazepine analogs for neuroscience research.[8][12][14]
Caption: Use of 4-Bromo-2-phenyloxazole in library synthesis.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling 4-Bromo-2-phenyloxazole. It should be treated as a potentially hazardous substance.
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[19][20][21] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[19] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5] Keep away from strong oxidizing agents and direct sunlight.[19][20] |
| First Aid | In case of skin contact: Immediately wash with plenty of soap and water.[20] In case of eye contact: Rinse cautiously with water for several minutes.[19] If inhaled: Move person to fresh air.[19] If swallowed: Rinse mouth and seek medical attention.[19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21] |
Conclusion
4-Bromo-2-phenyloxazole is a high-value, versatile building block for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an indispensable tool for researchers. The strategic placement of the bromine atom enables a host of powerful chemical transformations, most notably palladium-catalyzed cross-coupling and lithiation reactions, providing a gateway to vast chemical diversity. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate unlocks significant potential for innovation and the creation of novel, high-impact molecules.
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